molecular formula C9H17NO3S B13591249 3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide

3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13591249
M. Wt: 219.30 g/mol
InChI Key: PZAGKXYAYJZQNT-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a piperidine ring connected to a thiolane ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of piperidine derivatives with thiolane-based compounds. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the piperidine-thiolane linkage . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiolane ring may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(Piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione is unique due to its combined piperidine-thiolane structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

3-piperidin-4-yloxythiolane 1,1-dioxide

InChI

InChI=1S/C9H17NO3S/c11-14(12)6-3-9(7-14)13-8-1-4-10-5-2-8/h8-10H,1-7H2

InChI Key

PZAGKXYAYJZQNT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2CCS(=O)(=O)C2

Origin of Product

United States

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